molecular formula C16H23N5OS B6925941 N-(1-cyclohexyl-1,2,4-triazol-3-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide

Cat. No.: B6925941
M. Wt: 333.5 g/mol
InChI Key: XCJOZZHZMKRSAD-UHFFFAOYSA-N
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Description

“N-(1-cyclohexyl-1,2,4-triazol-3-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-12-18-13(10-23-12)6-5-9-15(22)19-16-17-11-21(20-16)14-7-3-2-4-8-14/h10-11,14H,2-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJOZZHZMKRSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCCC(=O)NC2=NN(C=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyclohexyl-1,2,4-triazol-3-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving α-haloketones and thiourea.

    Coupling of the Triazole and Thiazole Rings: The final step involves coupling the triazole and thiazole rings through a suitable linker, such as a butanamide group, using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the triazole ring, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives are known to interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexyl-1,2,4-triazol-3-yl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide: can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.

    Thiazole derivatives: such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) can also be considered for comparison.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of the triazole and thiazole rings, which may confer unique biological activities or chemical properties not found in other compounds.

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